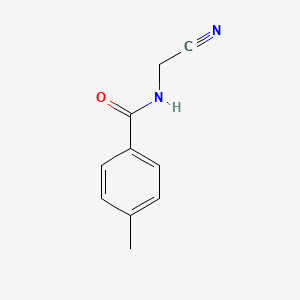

N-(cyanomethyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyanomethyl)-4-methylbenzamide is an organic compound that features a benzamide core with a cyanomethyl group attached to the nitrogen atom and a methyl group on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyanomethylamine. The process can be carried out under various conditions, including:

Direct Amidation: Reacting 4-methylbenzoic acid with cyanomethylamine in the presence of a dehydrating agent such as thionyl chloride or carbodiimides.

Acylation: Using 4-methylbenzoyl chloride and cyanomethylamine in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 4-methylbenzoic acid derivatives.

Reduction: N-(aminomethyl)-4-methylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(cyanomethyl)-4-methylbenzamide is an organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and synthetic chemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its biological activity. Research indicates that it acts as an inhibitor of specific enzymes, particularly Janus kinases, which play crucial roles in inflammatory responses and immune regulation. This inhibition suggests potential applications in treating diseases characterized by hyperproliferative conditions such as polycythemia vera and essential thrombocythemia .

Case Study: Inhibition of Janus Kinases

- Objective : To evaluate the inhibitory effects on Janus kinases.

- Findings : The compound exhibited significant inhibition of Janus kinases, suggesting its utility in developing treatments for autoimmune diseases.

Agricultural Applications

Recent studies have highlighted the role of this compound as a synthetic chemical inducer of plant immunity. These compounds stimulate or prime the endogenous immunity of plants against pathogenic invasions, offering a potential alternative to conventional pesticides.

Case Study: Plant Immune Activation

- Objective : To assess the efficacy as a plant immune activator.

- Findings : The compound effectively enhanced resistance against fungal pathogens in various crops, demonstrating its potential as a biopesticide.

Synthetic Chemistry

This compound serves as an important precursor for synthesizing heterocyclic compounds. Its active hydrogen can participate in various condensation and substitution reactions, making it versatile for further chemical transformations.

Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction with aldehydes to form imines | 75 |

| Substitution | Nucleophilic substitution with alkyl halides | 68 |

| Cyclization | Formation of cyclic compounds through intramolecular reactions | 82 |

Mecanismo De Acción

The mechanism of action of N-(cyanomethyl)-4-methylbenzamide involves its interaction with various molecular targets. The cyanomethyl group can act as a nucleophile, participating in reactions that modify biological molecules. The benzamide core can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-(cyanomethyl)-4-methylbenzamide vs. N-(cyanomethyl)isoquinolinium salts: Both compounds feature a cyanomethyl group, but the isoquinolinium salts have a different core structure, leading to distinct reactivity and applications.

This compound vs. N-(cyanomethyl)pyridinium salts:

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds.

Actividad Biológica

N-(Cyanomethyl)-4-methylbenzamide is an organic compound characterized by its unique structural features, including a cyanomethyl group attached to a 4-methylbenzamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in drug discovery.

Chemical Structure and Properties

- Molecular Formula : C10H10N2

- Molecular Weight : Approximately 174.20 g/mol

- Structural Features :

- A benzene ring with a methyl group at the para position.

- A cyanomethyl group linked to the nitrogen of the amide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyanomethyl group can act as a nucleophile, participating in reactions that modify biological molecules. The benzamide core is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. Notably, it has been shown to inhibit Janus kinases (JAKs), which play critical roles in inflammatory responses and immune regulation.

Biological Activities

-

Enzyme Inhibition :

- This compound has demonstrated inhibitory effects on specific enzymes involved in cellular signaling pathways. This includes potential interactions with JAKs, leading to modulation of inflammatory responses.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

-

Anticancer Potential :

- Research indicates that compounds structurally similar to this compound have shown anticancer properties, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits Janus kinases involved in inflammation | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Potential to inhibit cancer cell proliferation |

Case Study: Inhibition of Janus Kinases

A study investigated the effects of this compound on JAKs, revealing significant inhibition of JAK1 and JAK2 activities. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving the reaction of 4-methylbenzoyl chloride with cyanomethyl derivatives. The synthesis route can be optimized for yield and purity based on the intended application.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with Chloride | Reaction of 4-methylbenzoyl chloride with cyanomethyl derivatives | High |

| Alternative Routes | Various synthetic pathways explored | Variable |

Future Directions

Ongoing research into this compound focuses on elucidating its precise mechanisms of action and expanding its potential therapeutic applications. Studies are being conducted to assess its efficacy in vivo, particularly regarding its anti-inflammatory and anticancer properties.

Propiedades

IUPAC Name |

N-(cyanomethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDDMBTVJHCISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.